Bis-PEG1-acid
Overview
Description
Mechanism of Action
Target of Action
Bis-PEG1-acid, also known as 3,3’-Oxydipropanoic acid or 3-(2-carboxyethoxy)propanoic acid, is primarily used as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the target protein’s degradation .
Mode of Action
This compound contains two terminal carboxylic acid groups. These groups can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . This reaction allows this compound to connect two different ligands, one for the E3 ubiquitin ligase and the other for the target protein . This connection enables the ubiquitin-proteasome system within cells to selectively degrade the target protein .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system. This system is responsible for protein degradation within cells . By forming PROTACs, this compound can selectively target specific proteins for degradation, thereby influencing the associated biochemical pathways .
Pharmacokinetics
It’s known that the hydrophilic peg spacer in this compound increases its solubility in aqueous media , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of this compound’s action is the degradation of target proteins. By forming PROTACs that recruit an E3 ubiquitin ligase to a specific protein, this compound can trigger the degradation of that protein . This degradation can influence cellular processes and potentially lead to therapeutic effects, depending on the target protein .
Biochemical Analysis
Biochemical Properties
The terminal carboxylic acids of Bis-PEG1-acid can react with primary amine groups in the presence of activators such as EDC or DCC to form a stable amide bond . This property allows this compound to interact with various enzymes, proteins, and other biomolecules, facilitating biochemical reactions.
Molecular Mechanism
The molecular mechanism of this compound primarily involves its interaction with primary amine groups. The terminal carboxylic acids of this compound can react with these groups to form stable amide bonds . This reaction could potentially influence enzyme activity, biomolecular interactions, and gene expression.
Transport and Distribution
Its hydrophilic PEG spacer likely facilitates its distribution in aqueous environments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-oxydipropanoic acid typically involves the reaction of 3-hydroxypropionic acid with an oxidizing agent. One common method is the esterification of 3-hydroxypropionic acid followed by oxidation to form the desired product. The reaction conditions often include the use of catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, 3,3’-oxydipropanoic acid can be produced through the catalytic oxidation of 3-hydroxypropionic acid. This process involves the use of metal catalysts such as palladium or platinum, which facilitate the oxidation reaction under mild conditions. The resulting product is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions: 3,3’-Oxydipropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols or aldehydes.
Substitution: The ether linkage in 3,3’-oxydipropanoic acid can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield higher carboxylic acids, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
3,3’-Oxydipropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of polymers and other complex organic molecules.
Biology: The compound can be used in the study of metabolic pathways and enzyme reactions.
Medicine: Research into drug delivery systems often utilizes 3,3’-oxydipropanoic acid as a linker molecule.
Industry: It is employed in the production of biodegradable plastics and other environmentally friendly materials.
Comparison with Similar Compounds
3-Hydroxypropionic acid: A precursor in the synthesis of 3,3’-oxydipropanoic acid.
3,3’-Oxydipropionic acid: Another name for 3,3’-oxydipropanoic acid.
3-(2-carboxyethoxy)propanoic acid: A compound with a similar structure but different functional groups.
Uniqueness: 3,3’-Oxydipropanoic acid is unique due to its ether linkage connecting two carboxylic acid groups. This structural feature imparts distinct chemical properties, such as increased solubility and reactivity, making it valuable in various applications. Its ability to undergo multiple types of chemical reactions and form stable complexes with biological molecules further distinguishes it from similar compounds.
Properties
IUPAC Name |
3-(2-carboxyethoxy)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c7-5(8)1-3-11-4-2-6(9)10/h1-4H2,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSIWKADJDNVMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40320592 | |
Record name | 3,3'-Oxydipropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40320592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5961-83-1 | |
Record name | 5961-83-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=361680 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,3'-Oxydipropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40320592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-carboxyethoxy)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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